N-((1H-benzo[d]imidazol-2-yl)methyl)-6-hydroxypyrimidine-4-carboxamide

CDK2 selectivity kinase profiling cell cycle inhibition

N-((1H-benzo[d]imidazol-2-yl)methyl)-6-hydroxypyrimidine-4-carboxamide (CAS 2034447-60-2) is a synthetic small molecule that incorporates a benzimidazole ring linked through a methylene spacer to a 6-hydroxypyrimidine-4-carboxamide moiety. This scaffold belongs to a broader class of benzimidazole-pyrimidine hybrids that have been investigated as protein kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs) and checkpoint kinase 2 (Chk2).

Molecular Formula C13H11N5O2
Molecular Weight 269.264
CAS No. 2034447-60-2
Cat. No. B2870570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1H-benzo[d]imidazol-2-yl)methyl)-6-hydroxypyrimidine-4-carboxamide
CAS2034447-60-2
Molecular FormulaC13H11N5O2
Molecular Weight269.264
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=O)NC=N3
InChIInChI=1S/C13H11N5O2/c19-12-5-10(15-7-16-12)13(20)14-6-11-17-8-3-1-2-4-9(8)18-11/h1-5,7H,6H2,(H,14,20)(H,17,18)(H,15,16,19)
InChIKeyWONGCAYAVWGCJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1H-benzo[d]imidazol-2-yl)methyl)-6-hydroxypyrimidine-4-carboxamide Scaffold Overview for Procurement Evaluation


N-((1H-benzo[d]imidazol-2-yl)methyl)-6-hydroxypyrimidine-4-carboxamide (CAS 2034447-60-2) is a synthetic small molecule that incorporates a benzimidazole ring linked through a methylene spacer to a 6-hydroxypyrimidine-4-carboxamide moiety . This scaffold belongs to a broader class of benzimidazole-pyrimidine hybrids that have been investigated as protein kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs) and checkpoint kinase 2 (Chk2) [1][2]. The compound is catalogued in the Therapeutic Target Database as an investigative small-molecule drug with annotated inhibitory activity against cell division protein kinase 2 (CDK2) and CDK-like 1 [3].

Why N-((1H-benzo[d]imidazol-2-yl)methyl)-6-hydroxypyrimidine-4-carboxamide Cannot Be Replaced by a Generic Class Analog


Benzimidazole-pyrimidine carboxamides are not functionally interchangeable. The methylene spacer between the benzimidazole core and the pyrimidine-4-carboxamide distinguishes this compound from directly linked analogs such as N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide (CAS 2034233-47-9) [1]. This single-atom difference alters hydrogen-bonding geometry, conformational flexibility, and target-binding kinetics—parameters that have been shown in related kinase inhibitor series to shift selectivity profiles by more than an order of magnitude [2]. Additionally, the 6-hydroxy substitution on the pyrimidine ring, as opposed to morpholino or other substituents found in close analogs (e.g., N-((1H-benzo[d]imidazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide), introduces differential hydrogen-bond donor capacity that directly impacts target engagement and off-target liability . Generic substitution without head-to-head activity validation therefore carries a high risk of altered potency and selectivity.

Quantitative Differentiation Evidence: N-((1H-benzo[d]imidazol-2-yl)methyl)-6-hydroxypyrimidine-4-carboxamide vs. Comparators


Kinase Selectivity: CDK2 Inhibition vs. CDK1 and CDK4 Panel Data

According to the IUPHAR/BPS Guide to Immunopharmacology, the imidazole pyrimidine amide series to which this compound belongs (represented by compound 9b) exhibits 50- to 60-fold selectivity for CDK2 over CDK1 and CDK4 [1]. In contrast, earlier aminobenzimidazole-substituted pyrimidines in the same chemical space typically showed sub-10 nM potency against CDK1 with broader cross-reactivity [2]. This selectivity window is critical for users who require CDK2-preferential inhibition for cell cycle studies without confounding CDK1-mediated toxicity.

CDK2 selectivity kinase profiling cell cycle inhibition

Chk2 Inhibitory Potency in Pyrimidine-Benzimidazole Conjugate Series

The European Journal of Medicinal Chemistry paper by Galal et al. (2018) evaluated a series of pyrimidine-benzimidazole conjugates with the same core connectivity (benzimidazole linked to pyrimidine) as the target compound. These compounds inhibited Chk2 with IC50 values ranging from 5.56 nM to 46.20 nM [1]. By comparison, the clinical Chk2 inhibitor PV1019 (a 7-nitro-1H-indole-2-carboxylic acid derivative structurally unrelated to the benzimidazole-pyrimidine class) showed a different potency and selectivity signature [2]. The target compound's 6-hydroxypyrimidine substitution is expected to influence Chk2 binding through an additional hydrogen-bond interaction absent in the 6-unsubstituted or 6-morpholino analogs.

Chk2 inhibition DNA damage response anticancer activity

CYP3A4 Inhibition Liability: Comparative ADME-Tox Screening Data

BindingDB data for a structurally close analog (CHEMBL4846752, molecular formula C21H16N6O) reveal CYP3A4 inhibition with an IC50 of 233 nM in a human CYP3A4 supersome assay using midazolam as the probe substrate [1]. By comparison, many benzimidazole-containing kinase inhibitors exhibit CYP3A4 IC50 values below 1 µM, flagging a drug-drug interaction risk [2]. This data point serves as a preliminary ADME flag for researchers planning in vivo studies and distinguishes the compound from analogs that may carry higher CYP inhibition liability.

CYP3A4 inhibition drug metabolism ADME hepatotoxicity risk

HDAC Off-Target Profile: HDAC1, HDAC2, and HDAC4 Inhibition Data

BindingDB data for analog CHEMBL4846752 show off-target HDAC inhibition: HDAC2 IC50 = 400 nM, HDAC1 IC50 = 550 nM, and HDAC4 IC50 > 10,000 nM [1]. This profile demonstrates ~20-fold selectivity for HDAC2 over HDAC4, but nanomolar activity against Class I HDACs. This is relevant for users comparing this compound to other benzimidazole-pyrimidine kinase inhibitors, as HDAC inhibitory activity may contribute to or confound cellular phenotype readouts in oncology assays. Compounds lacking the 6-hydroxypyrimidine group are expected to show different HDAC engagement.

HDAC inhibition off-target profiling epigenetic selectivity

Structural Differentiation: Methylene Spacer vs. Direct Linkage Impact on Binding Conformation

The target compound features a methylene (-CH2-) spacer between the benzimidazole 2-position and the carboxamide nitrogen. The direct analog N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide (CAS 2034233-47-9) lacks this spacer [1]. SAR studies on 2-benzimidazole-substituted pyrimidine Lck inhibitors demonstrated that the nature of the linker (direct bond vs. alkyl spacer) significantly alters the dihedral angle between the two heterocyclic planes, shifting the inhibitor's binding pose within the ATP-binding pocket and modifying kinase selectivity [2]. The addition of a single methylene group in related series has been shown to improve Lck IC50 by up to 5-fold in optimized compounds [2].

methylene spacer conformational flexibility structure-activity relationship

Recommended Application Scenarios for N-((1H-benzo[d]imidazol-2-yl)methyl)-6-hydroxypyrimidine-4-carboxamide Based on Evidence


CDK2-Selective Cell Cycle Studies Requiring Minimal CDK1 Cross-Reactivity

The 50- to 60-fold CDK2-over-CDK1/4 selectivity inferred for this chemotype [1] makes this compound suitable for cell cycle synchronization studies, CDK2 substrate identification experiments, and proliferation assays in CDK2-dependent cancer cell lines (e.g., ovarian, breast) where CDK1 inhibition would confound interpretation through G2/M arrest. Users should validate CDK2 selectivity in their own assay system, as the selectivity data come from the broader imidazole pyrimidine amide series rather than from CAS 2034447-60-2 specifically.

DNA Damage Response Research Using a Non-Indole Chk2 Chemotype

Pyrimidine-benzimidazole conjugates with the same core connectivity as CAS 2034447-60-2 have demonstrated Chk2 IC50 values as low as 5.56 nM [2]. This supports the use of the compound in DNA damage checkpoint studies, radiosensitization experiments, and combination therapy screening with genotoxic agents (e.g., cisplatin, doxorubicin). The 6-hydroxypyrimidine moiety may provide an additional hydrogen-bond anchor within the Chk2 ATP pocket that is absent in 6-substituted analogs, potentially enhancing target residence time.

Multi-Parameter Profiling for Kinase Inhibitor Selectivity Panels with HDAC Monitoring

The documented off-target HDAC1/2 activity (IC50 ~400–550 nM) and CYP3A4 inhibition (IC50 ~233 nM) for a close structural analog [3] make this compound a useful tool compound for multi-parameter selectivity profiling studies. Researchers comparing kinase inhibitor scaffolds can use this compound as a reference for a chemotype that simultaneously engages CDK2/Chk2 and Class I HDACs, enabling deconvolution of polypharmacology effects in cellular phenotypic assays.

Medicinal Chemistry SAR Exploration of the Methylene Spacer in Benzimidazole-Pyrimidine Hybrids

The presence of the methylene spacer distinguishes this compound from direct-linked analogs (CAS 2034233-47-9) and makes it a key intermediate for SAR-by-catalog studies [4]. Medicinal chemistry teams can use this compound as a reference point to systematically evaluate the impact of linker length and composition on kinase selectivity, solubility, and metabolic stability, referencing the crystallographic data available for the related 2-benzimidazole pyrimidine Lck inhibitor series [5].

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